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Compound of Interest

Compound Name: 2,4-Dicyanoaniline

Cat. No.: B1266422 Get Quote

This guide provides an in-depth analysis of the spectroscopic properties of 4-amino-1,3-

benzenedicarbonitrile (also known as 4-aminoisophthalonitrile). Designed for researchers,

scientists, and professionals in drug development, this document synthesizes predictive data

based on analogous compounds and fundamental spectroscopic principles to offer a robust

framework for the identification and characterization of this molecule. While direct experimental

spectra for this specific compound are not widely published, this guide establishes a reliable

set of expected spectroscopic data and outlines the rigorous methodologies required for its

empirical validation.

Molecular Structure and Spectroscopic Overview
4-amino-1,3-benzenedicarbonitrile (C₈H₅N₃, Molar Mass: 143.15 g/mol ) is an aromatic

compound featuring a benzene ring substituted with an amino group and two nitrile groups at

positions 1, 3, and 4. This unique substitution pattern gives rise to a distinct spectroscopic

fingerprint. The electron-donating amino group and the electron-withdrawing nitrile groups

significantly influence the electronic environment of the aromatic ring, which is reflected in its

NMR, IR, and UV-Vis spectra. Mass spectrometry provides confirmation of its molecular weight

and insight into its fragmentation patterns.

The following sections detail the predicted spectroscopic data for 4-amino-1,3-

benzenedicarbonitrile and the experimental protocols for acquiring this data. The predictions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1266422?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


are derived from a careful analysis of structurally similar compounds, including 4-

aminobenzonitrile and various dicyanobenzene isomers.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule.[6] For 4-amino-1,3-benzenedicarbonitrile, ¹H and ¹³C NMR will provide precise

information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amino

protons. The substitution pattern of the aromatic ring will result in a distinct set of coupled

signals.

Table 1: Predicted ¹H NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8 - 7.9 d ~2.0 H-2

~7.6 - 7.7 dd ~8.5, 2.0 H-6

~6.8 - 6.9 d ~8.5 H-5

~4.5 - 5.5 br s - -NH₂

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS at 0.00

ppm. The amino proton signal is often broad and its chemical shift is highly dependent on

solvent and concentration.

Rationale for ¹H NMR Prediction
The predicted chemical shifts are based on an analysis of 4-aminobenzonitrile and the known

effects of a nitrile substituent.[1][2]

H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant

shielding and an upfield shift, predicted to be around 6.8-6.9 ppm. It will appear as a doublet
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due to coupling with H-6.

H-6: This proton is meta to the amino group and ortho to a nitrile group. It will be deshielded

relative to H-5 and is expected to appear as a doublet of doublets due to coupling with both

H-5 and H-2.

H-2: This proton is ortho to one nitrile group and meta to the other, as well as meta to the

amino group. It will be the most deshielded of the aromatic protons and is predicted to

appear as a doublet due to a small meta-coupling with H-6.

-NH₂ Protons: The amino protons typically appear as a broad singlet. Their chemical shift is

variable and can be confirmed by D₂O exchange, which would cause the signal to disappear.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in the molecule. The chemical shifts are influenced by the attached functional groups.[7]

Table 2: Predicted ¹³C NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile
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Predicted Chemical Shift
(δ, ppm)

Assignment Notes

~153 - 155 C-4
Carbon attached to the amino

group, significantly shielded.

~138 - 140 C-6 Aromatic CH.

~136 - 138 C-2 Aromatic CH.

~118 - 120 C-5
Aromatic CH, shielded by the

amino group.

~117 - 119 C≡N Nitrile carbon at position 1.

~116 - 118 C≡N Nitrile carbon at position 3.

~105 - 107 C-1
Quaternary carbon attached to

a nitrile group.

~103 - 105 C-3
Quaternary carbon attached to

a nitrile group.

Predicted in a solvent like DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Rationale for ¹³C NMR Prediction
The predictions are based on data from 4-aminobenzonitrile and other substituted

benzonitriles.[4][8][9]

C-4: The carbon directly attached to the amino group is expected to be the most shielded

aromatic carbon (excluding quaternary carbons) due to the strong electron-donating effect of

the nitrogen.

Aromatic CH Carbons (C-2, C-5, C-6): Their chemical shifts are determined by their position

relative to the amino and nitrile groups. C-5, being ortho to the amino group, will be the most

shielded.

Nitrile Carbons (C≡N): These typically appear in the 115-120 ppm range.[7]
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Quaternary Carbons (C-1, C-3): The carbons to which the nitrile groups are attached are

expected to be significantly downfield. Quaternary carbons often show weaker signals in ¹³C

NMR spectra.[10]

NMR Experimental Protocol
A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Spectrum
The IR spectrum of 4-amino-1,3-benzenedicarbonitrile is expected to show characteristic

absorption bands for the N-H bonds of the primary amine, the C≡N triple bond of the nitrile

groups, and the C=C and C-H bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 4-amino-1,3-benzenedicarbonitrile

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450 - 3350 Medium

Asymmetric &

Symmetric N-H

stretch

Primary Amine (-NH₂)

2230 - 2220 Strong, Sharp C≡N stretch Nitrile (-C≡N)

1620 - 1580 Medium-Strong C=C stretch Aromatic Ring

1520 - 1480 Medium-Strong C=C stretch Aromatic Ring

3100 - 3000 Medium-Weak C-H stretch Aromatic Ring

900 - 690 Strong C-H out-of-plane bend Aromatic Ring
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Rationale for IR Prediction
The predicted wavenumbers are based on the known IR absorptions of primary amines,

aromatic nitriles, and substituted benzenes.[11][12][13]

N-H Stretch: Primary amines typically show two bands in this region corresponding to

asymmetric and symmetric stretching.

C≡N Stretch: The nitrile group gives a very characteristic sharp and strong absorption in the

2260-2220 cm⁻¹ region.

Aromatic Bands: The C=C stretching vibrations of the benzene ring usually appear as a pair

of bands in the 1620-1480 cm⁻¹ region. The aromatic C-H stretching appears above 3000

cm⁻¹, and the strong out-of-plane bending bands are indicative of the substitution pattern.

IR Experimental Protocol
Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, 4-amino-1,3-benzenedicarbonitrile is expected to show a prominent

molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-amino-1,3-benzenedicarbonitrile

m/z Predicted Ion Notes

143 [C₈H₅N₃]⁺˙ Molecular ion (M⁺˙)

116 [M - HCN]⁺˙ Loss of hydrogen cyanide

89 [M - 2HCN]⁺˙
Loss of two molecules of

hydrogen cyanide
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Rationale for MS Prediction
The predictions are based on the molecular formula and the known fragmentation patterns of

aromatic nitriles.[3]

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to

the molecular weight of the compound (143.15), which will be observed at m/z 143 for the

most abundant isotopes.

Fragmentation: Aromatic nitriles often undergo fragmentation by losing HCN (27 Da). The

loss of one and then a second molecule of HCN are plausible fragmentation pathways.

Mass Spectrometry Experimental Protocol
Caption: General workflow for acquiring an electron ionization mass spectrum.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum
The UV-Vis spectrum of 4-amino-1,3-benzenedicarbonitrile in a solvent like ethanol or

acetonitrile is expected to show absorption bands characteristic of a substituted benzene ring

with extended conjugation.

Table 5: Predicted UV-Vis Absorption Maxima for 4-amino-1,3-benzenedicarbonitrile

Predicted λₘₐₓ (nm) Solvent Electronic Transition

~250 - 270 Ethanol π → π

~320 - 340 Ethanol π → π (charge transfer)

Rationale for UV-Vis Prediction
The presence of the electron-donating amino group and electron-withdrawing nitrile groups on

the benzene ring creates a "push-pull" system. This leads to an intramolecular charge transfer
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(ICT) band at a longer wavelength (lower energy) than the typical π → π* transitions of a

simple benzene ring. The prediction is based on data from other aminobenzonitriles.[3][14]

UV-Vis Experimental Protocol
The protocol involves preparing a dilute solution of the compound in a UV-transparent solvent

and measuring its absorbance across a range of wavelengths.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-

amino-1,3-benzenedicarbonitrile. The data presented herein, derived from sound scientific

principles and analysis of analogous structures, offers a reliable benchmark for researchers

working with this compound. The detailed experimental workflows provide a framework for the

empirical validation of these predictions, ensuring data integrity and reproducibility. As a Senior

Application Scientist, I am confident that this guide will serve as an invaluable resource for the

unambiguous characterization of 4-amino-1,3-benzenedicarbonitrile in various research and

development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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